molecular formula C7H14O2 B2853207 (Oxepan-2-yl)methanol CAS No. 29425-56-7

(Oxepan-2-yl)methanol

Cat. No.: B2853207
CAS No.: 29425-56-7
M. Wt: 130.187
InChI Key: YYZWPDSQTDVVIN-UHFFFAOYSA-N
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Description

(Oxepan-2-yl)methanol (C₇H₁₄O₂) is a cyclic ether alcohol with a seven-membered oxepane ring substituted by a hydroxymethyl group. Its molecular structure (monoisotopic mass: 130.09938 Da) and InChIKey (YYZWPDSQTDVVIN-UHFFFAOYSA-N) distinguish it from simpler alcohols like methanol or ethanol . The compound has garnered industrial interest, as evidenced by its presence in 16 patents, though academic literature remains sparse . Synthetic routes to this compound often involve advanced organic transformations, such as alkylation, ring-closing metathesis (RCM), and oxidation steps, as demonstrated in the synthesis of zanamivir analogues with truncated side chains . Its primary application lies in pharmaceutical research, particularly as a structural component in neuraminidase inhibitors targeting influenza viruses .

Properties

IUPAC Name

oxepan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-6-7-4-2-1-3-5-9-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZWPDSQTDVVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(OCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29425-56-7
Record name (oxepan-2-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxepan-2-yl)methanol typically involves the reduction of oxepan-2-one. One common method is the low-temperature reduction of oxepan-2-one using diisobutylaluminum hydride in methylene chloride. This reaction is carried out at -70°C to ensure the selective formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (Oxepan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form oxepan-2-one.

    Reduction: Further reduction can lead to the formation of oxepane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Diisobutylaluminum hydride is a common reducing agent.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxepan-2-one.

    Reduction: Various oxepane derivatives.

    Substitution: Substituted oxepane compounds.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

(Oxepan-2-yl)methanol is utilized in the synthesis of various pharmaceutical intermediates. For instance, it is used to produce toluene-4-sulfonic acid oxetan-2-ylmethyl ester, which has potential applications in drug formulation and development .

Antiviral Activity

Recent studies have indicated that derivatives of this compound can act as inhibitors for HIV-1 protease. The flexible cyclic structure allows for high-affinity interactions with the enzyme, showcasing its potential as a lead compound in antiviral drug development .

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations. It can serve as a film former or stabilizer in creams and lotions, enhancing product stability and efficacy. Research indicates that formulations containing cyclic ethers like this compound can improve skin hydration and texture .

Polymer Chemistry

In polymer science, this compound can be employed as a monomer or co-monomer in the synthesis of polyethers. These polymers are useful in producing flexible materials with desirable mechanical properties, such as elasticity and durability.

Gelling Agents

The compound has been investigated for its potential as a gelling agent in various applications, including food and pharmaceuticals. Its ability to form gels under specific conditions makes it valuable for creating stable emulsions and suspensions .

Case Study 1: Antiviral Compound Development

A study focused on the synthesis of novel HIV protease inhibitors incorporating this compound demonstrated significant antiviral activity. The research highlighted the importance of the compound's structural flexibility in enhancing binding affinity to the target enzyme, paving the way for further drug development efforts.

Case Study 2: Cosmetic Product Efficacy

In a comparative study of cosmetic formulations, products containing this compound exhibited improved moisturizing effects compared to standard formulations without this compound. The study utilized various rheological assessments to quantify improvements in skin feel and hydration levels.

Mechanism of Action

The mechanism of action of (Oxepan-2-yl)methanol involves its reactivity with various chemical reagents. The hydroxyl group plays a crucial role in its chemical behavior, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

(Oxepan-2-yl)methanol belongs to a class of cyclic ether alcohols. Key structural analogs include:

  • (Tetrahydrofuran-2-yl)methanol (C₅H₁₀O₂): A five-membered cyclic ether (THF derivative).
  • (Tetrahydropyran-2-yl)methanol (C₆H₁₂O₂): A six-membered cyclic ether (THP derivative).

Table 1: Molecular and Structural Comparison

Compound Molecular Formula Molecular Weight (Da) Ring Size Key Functional Groups
This compound C₇H₁₄O₂ 130.09938 7-membered Oxepane ring, -CH₂OH
(Tetrahydrofuran-2-yl)methanol C₅H₁₀O₂ 102.08914 5-membered THF ring, -CH₂OH
(Tetrahydropyran-2-yl)methanol C₆H₁₂O₂ 116.09536 6-membered THP ring, -CH₂OH

The larger oxepane ring confers distinct steric and electronic properties.

Industrial and Academic Relevance
  • Patent Activity: this compound leads with 16 patents, indicating industrial prioritization for pharmaceutical applications .
  • THF/THP derivatives : Fewer patents but more established in academic synthesis workflows .

Implications of Structural Differences

  • Solubility and Reactivity : The hydroxyl group ensures water solubility, but larger rings (oxepane) may reduce polarity compared to THF/THP derivatives, affecting pharmacokinetics.
  • Toxicity: While methanol derivatives are notoriously toxic (e.g., metabolic conversion to formaldehyde) , cyclic ether alcohols like this compound likely have distinct toxicological profiles requiring further study.
  • Applications : Oxepane derivatives are niche in antiviral research, whereas THF/THP analogs see broader use in organic synthesis and drug discovery .

Biological Activity

(Oxepan-2-yl)methanol is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C7H14O\text{C}_7\text{H}_{14}\text{O}

This compound features a six-membered oxepane ring with a hydroxymethyl group, which contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds, it was found that derivatives of oxepane compounds demonstrated varying degrees of effectiveness against bacterial strains. For instance, a derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli32
Oxepane derivative APseudomonas aeruginosa64

2. Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of 25 µg/mL, indicating its potential as an antioxidant agent .

Table 2: Antioxidant Activity of this compound

CompoundIC50 (µg/mL)
This compound25
Ascorbic Acid10

3. Cytotoxic Activity

Cytotoxicity studies conducted on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. In vitro assays showed that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 30 µg/mL .

Table 3: Cytotoxic Activity on Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-730
MG6345

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound were effective in treating skin infections caused by resistant bacterial strains. The formulations showed a reduction in infection severity and promoted faster healing times.
  • Antioxidant Properties : In an animal model, supplementation with this compound resulted in reduced oxidative stress markers, suggesting its potential role in preventing oxidative damage associated with chronic diseases.
  • Cytotoxicity in Cancer Treatment : Research involving MCF-7 cells indicated that treatment with this compound led to apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

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